molecular formula C72H112O8 B054279 C-Undecylcalix[4]resorcinarene CAS No. 116780-43-9

C-Undecylcalix[4]resorcinarene

Cat. No.: B054279
CAS No.: 116780-43-9
M. Wt: 1105.7 g/mol
InChI Key: NLPGYPIHQCVVRO-UHFFFAOYSA-N
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Description

C-Undecylcalix4resorcinarene is an organic compound belonging to the class of calixarenes. It features a central phenolic ring connected to four resorcinol units, each linked to an undecyl group. This unique structure forms a cavity that exhibits strong molecular recognition capabilities, making it valuable in various scientific and industrial applications .

Mechanism of Action

Calix4resorcinarenes are often used for molecular recognition due to their receptor properties or host–guest behavior . The calixarene’s/calixresorcinarene’s upper rim forms the ‘entry’ to the cavity; this cavity has a hydrophobic character .

Safety and Hazards

C-Undecylcalix4resorcinarene is classified as Eye Irritant 2 and Skin Irritant 2 . It causes serious eye irritation (H319) and skin irritation (H315) .

Future Directions

C-Undecylcalix4resorcinarene has been used to develop a composite film for the electrochemical sensing of tryptophan . This novel sensing platform holds great potential for various applications in the determination of tryptophan .

Preparation Methods

Synthetic Routes and Reaction Conditions

C-Undecylcalix4resorcinarene is typically synthesized through the acid-catalyzed condensation of resorcinol with undecanal. The reaction is carried out in the presence of an inorganic acid, such as concentrated hydrochloric acid, under mild conditions . The process involves the formation of a cyclic tetramer, resulting in the desired calixarene structure.

Industrial Production Methods

While specific industrial production methods for C-Undecylcalix4resorcinarene are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

C-Undecylcalix4resorcinarene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various functionalized derivatives of C-Undecylcalix4resorcinarene, which can be tailored for specific applications in sensing, catalysis, and material science .

Comparison with Similar Compounds

Similar Compounds

  • C-Decylcalix4resorcinarene
  • C-Dodecylcalix4resorcinarene
  • C-Octylcalix4resorcinarene

Uniqueness

C-Undecylcalix4resorcinarene is unique due to its specific undecyl substituents, which provide distinct hydrophobic properties and molecular recognition capabilities compared to other calix4resorcinarene derivatives . This uniqueness makes it particularly suitable for applications requiring selective binding and recognition of specific molecules .

Properties

IUPAC Name

2,8,14,20-tetra(undecyl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H112O8/c1-5-9-13-17-21-25-29-33-37-41-53-57-45-59(67(75)49-65(57)73)54(42-38-34-30-26-22-18-14-10-6-2)61-47-63(71(79)51-69(61)77)56(44-40-36-32-28-24-20-16-12-8-4)64-48-62(70(78)52-72(64)80)55(60-46-58(53)66(74)50-68(60)76)43-39-35-31-27-23-19-15-11-7-3/h45-56,73-80H,5-44H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPGYPIHQCVVRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1C2=CC(=C(C=C2O)O)C(C3=CC(=C(C=C3O)O)C(C4=C(C=C(C(=C4)C(C5=C(C=C(C1=C5)O)O)CCCCCCCCCCC)O)O)CCCCCCCCCCC)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H112O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1105.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112247-07-1
Record name C-Undecylcalix[4]resorcinarene Monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C-Undecylcalix[4]resorcinarene
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C-Undecylcalix[4]resorcinarene
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C-Undecylcalix[4]resorcinarene
Reactant of Route 4
C-Undecylcalix[4]resorcinarene
Reactant of Route 5
C-Undecylcalix[4]resorcinarene
Reactant of Route 6
C-Undecylcalix[4]resorcinarene

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